N-Formylaminoglutethimide

Description

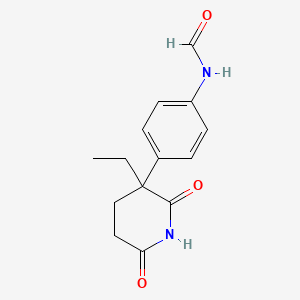

N-Formylaminoglutethimide (C₁₄H₁₆N₂O₃) is a metabolite of aminoglutethimide (AG), a nonsteroidal aromatase inhibitor historically used in breast cancer treatment. The compound is synthesized via acetylation of AG in humans, as demonstrated in pharmacokinetic studies involving healthy volunteers .

Properties

CAS No. |

83591-99-5 |

|---|---|

Molecular Formula |

C14H16N2O3 |

Molecular Weight |

260.29 g/mol |

IUPAC Name |

N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]formamide |

InChI |

InChI=1S/C14H16N2O3/c1-2-14(8-7-12(18)16-13(14)19)10-3-5-11(6-4-10)15-9-17/h3-6,9H,2,7-8H2,1H3,(H,15,17)(H,16,18,19) |

InChI Key |

JDYFACIKDPJKEB-UHFFFAOYSA-N |

SMILES |

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC=O |

Canonical SMILES |

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC=O |

Synonyms |

N-formylAG N-formylaminoglutethimide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Aminoglutethimide (AG)

| Property | Aminoglutethimide (AG) | N-Formylaminoglutethimide |

|---|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₂ | C₁₄H₁₆N₂O₃ |

| Functional Group | Primary amine (-NH₂) | Formamide (-NHCHO) |

| Molecular Weight | 232.27 g/mol | 268.29 g/mol |

| Polarity | Moderate | Reduced (due to formyl group) |

| Metabolic Role | Parent drug | Primary acetylated metabolite |

Key Differences :

- The addition of a formyl group in this compound increases molecular weight and reduces polarity compared to AG. This modification likely alters pharmacokinetic properties, such as renal excretion efficiency and tissue penetration .

- AG’s primary amine group is critical for aromatase inhibition. Formylation may diminish or abolish this activity, as seen in other acetylated drug metabolites (e.g., acetylisoniazid) .

Comparison with Other Acetylated Pharmaceutical Metabolites

Acetylation is a common phase II metabolic pathway, often altering drug activity and excretion. Examples include:

Shared Characteristics :

- Acetylated metabolites generally exhibit reduced pharmacological activity and enhanced excretion.

- Interindividual variability in acetylator phenotypes influences metabolite levels, as observed with AG and isoniazid .

Comparison with Formamide-Containing Pharmaceuticals

Formamide groups are present in drugs such as formoterol-related compounds () and ranitidine derivatives ().

Functional Implications :

- Formylation often reduces bioactivity by sterically hindering target interactions or altering electronic properties.

- In this compound, the formyl group may block AG’s binding to aromatase, analogous to formoterol-related compound B’s loss of β₂-adrenergic activity .

Research Findings and Clinical Relevance

- Metabolic Disposition: this compound is a major urinary metabolite of AG, with excretion rates influenced by acetylator phenotype.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.